4-(Benzyloxy)-3,3-difluoropiperidine
Overview
Description
4-(Benzyloxy)-3,3-difluoropiperidine is a chemical compound that belongs to the class of piperidines, which are six-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyloxy group attached to the fourth position of the piperidine ring and two fluorine atoms at the third position. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3,3-difluoropiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with a piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3,3-difluoropiperidine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substituents.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Various piperidine derivatives.
Substitution: Substituted piperidine derivatives with different functional groups.
Scientific Research Applications
4-(Benzyloxy)-3,3-difluoropiperidine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound can be used as a probe to study biological processes involving piperidine derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3,3-difluoropiperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing various cellular processes. The presence of fluorine atoms can enhance the compound’s metabolic stability and binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)piperidine: Lacks the fluorine atoms, which may result in different chemical and biological properties.
3,3-Difluoropiperidine: Lacks the benzyloxy group, which may affect its reactivity and applications.
4-(Methoxy)-3,3-difluoropiperidine: Contains a methoxy group instead of a benzyloxy group, leading to variations in its chemical behavior.
Uniqueness
4-(Benzyloxy)-3,3-difluoropiperidine is unique due to the combination of the benzyloxy group and the difluorinated piperidine ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,3-difluoro-4-phenylmethoxypiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)9-15-7-6-11(12)16-8-10-4-2-1-3-5-10/h1-5,11,15H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLKTQVTONDPQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1OCC2=CC=CC=C2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601276872 | |
Record name | 3,3-Difluoro-4-(phenylmethoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601276872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206540-59-1 | |
Record name | 3,3-Difluoro-4-(phenylmethoxy)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206540-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Difluoro-4-(phenylmethoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601276872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of 4-(Benzyloxy)-3,3-difluoropiperidine in medicinal chemistry?
A1: The abstract highlights that this compound serves as a precursor to N-protected 3,3-difluoro-4,4-dihydroxypiperidine. This derivative holds "high potential as a building block in medicinal chemistry" []. While the abstract doesn't delve into specifics, it suggests that the unique structure of this difluorinated compound, particularly the presence of two hydroxyl groups, could be advantageous for further derivatization and development of novel pharmaceutical compounds.
Q2: What synthetic route was employed to obtain this compound?
A2: While the abstract doesn't explicitly detail the synthesis of this compound, it mentions an "analogous methodology" to the one used for synthesizing 4-alkoxymethyl and 4-aryloxymethyl derivatives []. This suggests a similar multi-step approach likely involving a 1,4-addition reaction with ethyl bromodifluoroacetate, followed by reduction and cyclization steps to achieve the final piperidine structure.
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